molecular formula C23H29N3O4 B2825850 N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-04-4

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2825850
CAS RN: 872855-04-4
M. Wt: 411.502
InChI Key: HJXVQJICZCDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

1. Antifibrinolytic and Hemostatic Potential

  • Amino methyl cyclohexane carboxylic acid, a compound structurally similar to part of the query compound, was studied for its potent antifibrinolytic properties, suggesting potential applications in managing bleeding disorders or during surgical procedures (Andersson et al., 2009).

2. Role in Immunomodulation

  • Mycophenolate mofetil, a morpholinoethyl ester of mycophenolic acid, was evaluated for its immunosuppressive properties in the context of organ transplantation. The compound was effective in reducing the incidence of acute rejection compared to other immunosuppressants (Bardsley-Elliot et al., 1999).

3. Metabolic Pathways and Drug Metabolism

  • The metabolites of cyclohexane, a core component of the query compound, were studied in human urine, providing insights into the metabolic pathways and potential toxicological profiles of such compounds (Perbellini et al., 1980).

4. Neuropharmacological Effects

  • Compounds with cyclohexane and morpholine components have been associated with effects on neurotransmitter systems and potential applications in treating neurological and psychiatric conditions. For example, ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist with a cyclohexanone core, has been studied for its antidepressant effects (Berman et al., 2000).

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h5-6,9-10,15,17H,2-4,7-8,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXVQJICZCDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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